molecular formula C7H12O2 B573939 2-Pentanone, 3-(methoxymethylene)- (9CI) CAS No. 188198-67-6

2-Pentanone, 3-(methoxymethylene)- (9CI)

Cat. No.: B573939
CAS No.: 188198-67-6
M. Wt: 128.171
InChI Key: KPUXTGCMBAXFLC-UHFFFAOYSA-N
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Description

Properties

CAS No.

188198-67-6

Molecular Formula

C7H12O2

Molecular Weight

128.171

IUPAC Name

3-(methoxymethylidene)pentan-2-one

InChI

InChI=1S/C7H12O2/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3

InChI Key

KPUXTGCMBAXFLC-UHFFFAOYSA-N

SMILES

CCC(=COC)C(=O)C

Synonyms

2-Pentanone, 3-(methoxymethylene)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(Nitromethylidene)pentan-2-one
  • Molecular Formula: C₆H₉NO₃
  • Molecular Weight : 143.14 g/mol
  • CAS No.: 155990-67-3
  • Structure: Features a nitromethylene (-CH=N(O)₂) substituent at the 3-position of the 2-pentanone backbone .

Key Properties :

  • Purity : ≥95% (commercial standards)
  • Storage : Recommended at -20°C to maintain stability .
  • Spectral Data :
    • InChIKey : GROARPMNTCIURO-UHFFFAOYSA-N
    • SMILES : CCC(=CN+[O-])C(=O)C .

Comparison with Similar Compounds

2-Pentanone, 4-methyl- (9CI) (Methyl Isobutyl Ketone, MIBK)

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • CAS No.: 108-10-1
  • Structure : A branched ketone with a methyl group at position 4.
  • Applications : Widely used as an industrial solvent due to its low volatility and high solubility for resins, coatings, and adhesives .
  • Key Differences :
    • MIBK lacks the electron-withdrawing nitro group, making it less reactive in polar reactions.
    • Lower molecular weight (100.16 vs. 143.14) contributes to higher volatility .

2-Pentanone, 4-hydroxy-3-methylene-, (R)- (9CI)

  • Molecular Formula : C₆H₁₀O₂
  • Molecular Weight : 114.14 g/mol
  • CAS No.: 136377-93-0
  • Structure : Contains a hydroxymethylene (-CH(OH)-) group at position 3 and a methylene group at position 4.
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the nitro-substituted analog.
    • Chiral center at position 4 (R-configuration) may influence biological activity .

2-Pentanone, 3-ethoxy-4-methyl- (9CI)

  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • CAS No.: 161974-04-5
  • Structure : Ethoxy (-OCH₂CH₃) and methyl substituents at positions 3 and 4, respectively.
  • Key Differences: Larger molecular size (144.21 vs. 143.14) due to the ethoxy group.

2-Pentanone, 3-[(methylthio)methylene]- (9CI)

  • Molecular Formula : C₇H₁₀OS
  • Molecular Weight : 142.22 g/mol
  • CAS No.: 176646-21-2
  • Structure : Contains a methylthio (-SCH₃) substituent.
  • Key Differences :
    • Sulfur atom introduces nucleophilic reactivity distinct from the nitro group.
    • Higher molecular weight (142.22 vs. 143.14) but similar polarity .

2-Pentanone, 3-nitro-, (3R)- (9CI)

  • Molecular Formula: C₅H₉NO₃
  • Molecular Weight : 131.13 g/mol
  • CAS No.: 521087-51-4
  • Structure: Nitro group (-NO₂) at position 3 without the methylidene double bond.
  • Synthetic routes yield 95% purity under optimized conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Properties CAS No.
2-Pentanone, 3-(nitromethylene)- C₆H₉NO₃ 143.14 Nitromethylene (-CH=N(O)₂) Research chemical, high polarity 155990-67-3
2-Pentanone, 4-methyl- (MIBK) C₆H₁₂O 100.16 Methyl (-CH₃) Industrial solvent 108-10-1
2-Pentanone, 4-hydroxy-3-methylene- C₆H₁₀O₂ 114.14 Hydroxymethylene (-CH(OH)-) Chiral intermediates 136377-93-0
2-Pentanone, 3-ethoxy-4-methyl- C₈H₁₆O₂ 144.21 Ethoxy (-OCH₂CH₃), methyl Lipophilic solvent/modifier 161974-04-5
2-Pentanone, 3-[(methylthio)methylene]- C₇H₁₀OS 142.22 Methylthio (-SCH₃) Sulfur chemistry applications 176646-21-2

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